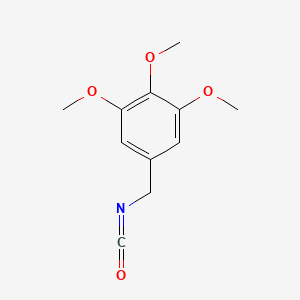

![molecular formula C7H7N3OS B1276358 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 852399-99-6](/img/structure/B1276358.png)

3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Descripción general

Descripción

“3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a biochemical compound with the molecular formula C7H7N3OS and a molecular weight of 181.21 . It is used for proteomics research .

Synthesis Analysis

A green approach to the synthesis of this pharmacologically important class of compounds has been reported. This involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another method involves the condensation of 3-amino (benzo)thiophene carboxylate with chloroformamidine hydrochloride .

Molecular Structure Analysis

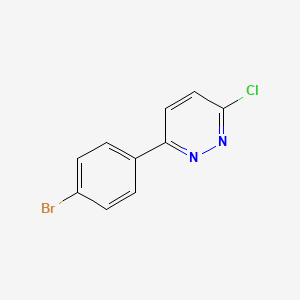

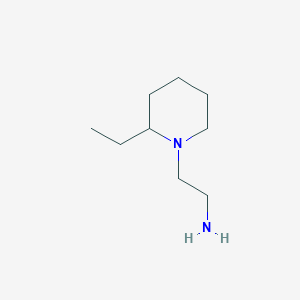

The molecular structure of “3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one” consists of a thieno[2,3-d]pyrimidin-4(3H)-one core with an amino group at the 3-position and a methyl group at the 2-position .

Aplicaciones Científicas De Investigación

Pharmaceuticals

- Summary of the application : This compound has been used in the synthesis of potential bioactive benzo-, pyrido- or pyrazino-thieno [3,2-d]pyrimidin-4-amine analogs of MPC-6827 . MPC-6827 is an anticancer agent that has been developed until phase II clinical studies .

- Methods of application : Efficient microwave-assisted chemical processes were applied to the synthesis of an array of novel N - (4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno [3,2-d]pyrimidin-4-amine derivatives .

- Results or outcomes : At the tested concentrations (5 and 10 µM), thieno [3,2-d]pyrimidin-4-amines exhibited an inhibitory effect similar to MPC-6827 on human colorectal cancer cell proliferation .

Anti-Microbial Research

- Summary of the application : A series of novel N-pyridine substituted 2-chloro-thieno [2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized . These compounds have been tested for their in vitro antimicrobial activity .

- Methods of application : The compounds were synthesized and characterized by 1H and 13C NMR spectrometry . They were then tested for their in vitro antimicrobial activity on Gram-positive (Micrococcus luteus, Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi, Klebsiella pneumoniae), and anti-fungal activity on Aspergillus niger and Fusarium oxysporum .

- Results or outcomes : All synthesized compounds demonstrated moderate activity, and two products exhibited good antibacterial and antifungal activity .

Antitubercular Agents

- Summary of the application : Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents .

- Methods of application : The compounds were synthesized and screened against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

- Results or outcomes : Some of the compounds have significant antimycobacterial activity. Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) .

PI3K Inhibitors

- Summary of the application : A novel series of thienopyrimidine was discovered as highly potent and selective PI3K inhibitors . Inhibition of the phosphoinositide 3kinase (PI3K)/ AKT/mammalian target of rapamycin (mTOR) signaling pathway provides a promising new approach for cancer therapy .

- Methods of application : The thienopyrimidine derivatives were demonstrated to bear nanomolar PI3Kα inhibitory potency with over 100fold selectivity against mTOR kinase .

- Results or outcomes : The lead compounds 6g and 6k showed good developability profiles in cell-based proliferation and ADME assays .

Antimycobacterial Agents

- Summary of the application : Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents .

- Methods of application : The compounds were screened against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

- Results or outcomes : Some of the compounds have significant antimycobacterial activity. Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) .

PI3K Inhibitors for Cancer Therapy

- Summary of the application : A novel series of thienopyrimidine was discovered as highly potent and selective PI3K inhibitors . Inhibition of the phosphoinositide 3kinase (PI3K)/ AKT/mammalian target of rapamycin (mTOR) signaling pathway provides a promising new approach for cancer therapy .

- Methods of application : These thienopyrimidine derivatives were demonstrated to bear nanomolar PI3Kα inhibitory potency with over 100fold selectivity against mTOR kinase .

- Results or outcomes : The lead compounds 6g and 6k showed good developability profiles in cell-based proliferation and ADME assays .

Propiedades

IUPAC Name |

3-amino-2-methylthieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-9-6-5(2-3-12-6)7(11)10(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLARADPXGNYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CS2)C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901238316 | |

| Record name | 3-Amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828330 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

852399-99-6 | |

| Record name | 3-Amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)